Cas no 5056-07-5 ((s)-(-)-methyl p-tolyl sulfoxide)

(s)-(-)-methyl p-tolyl sulfoxide structure
5056-07-5 structure
Product Name:(s)-(-)-methyl p-tolyl sulfoxide
CAS No:5056-07-5
MF:C8H10OS
MW:154.229401111603
CID:933928
PubChem ID:24860755
Update Time:2025-07-18

(s)-(-)-methyl p-tolyl sulfoxide Chemical and Physical Properties

Names and Identifiers

    • (s)-(-)-methyl p-tolyl sulfoxide
    • (S)-1-methyl-4-(methylsulfinyl)benzene
    • (S)-MeS(O)p-Tol
    • (S)-MeSOp-Tol
    • (S)-methyl p-methylphenyl sulfoxide
    • (S)-methyl p-tolylsulfoxide
    • 339997_ALDRICH
    • 69425_FLUKA
    • I01-7617
    • KB-05587
    • methyl (S)-4-methylphenyl sulfoxide
    • methyl 4-methylphenyl (S)-(-)-sulphoxide
    • O022
    • SureCN254471
    • S-(4-Methylphenyl) methyl sulfoxide
    • (S)-p-Methylphenyl methyl sulfoxide
    • (S)-p-Tolyl methyl sulfoxide
    • 1-Methyl-4-[(S)-methylsulfinyl]benzene
    • (S)-Methyl p-tolyl sulfoxide
    • SCHEMBL254471
    • 1-[(S)-methanesulfinyl]-4-methylbenzene
    • (S)-()-Methyl p-tolyl sulfoxide
    • AKOS017343879
    • (S)-(-)-Methyl p-tolyl sulfoxide, 99%
    • G66248
    • MFCD00151503
    • FEVALTJSQBFLEU-JTQLQIEISA-N
    • 5056-07-5
    • MDL: MFCD00151503
    • Inchi: 1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m0/s1
    • InChI Key: FEVALTJSQBFLEU-JTQLQIEISA-N
    • SMILES: [S@](C)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 154.04523611g/mol
  • Monoisotopic Mass: 154.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 36.3Ų

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 75-77 °C (lit.)
  • Optical Activity: [α]20/D −145°, c = 2 in acetone
  • Solubility: Not determined

(s)-(-)-methyl p-tolyl sulfoxide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:3-10

(s)-(-)-methyl p-tolyl sulfoxide Pricemore >>

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Additional information on (s)-(-)-methyl p-tolyl sulfoxide

Introduction to (S)-(-)-Methyl p-tolyl Sulfoxide (CAS No. 5056-07-5)

(S)-(-)-Methyl p-tolyl sulfoxide, identified by the Chemical Abstracts Service Number (CAS No.) 5056-07-5, is a significant compound in the field of chiral chemistry and pharmaceutical research. This organosulfur compound has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry and drug development.

The stereochemistry of (S)-(-)-Methyl p-tolyl sulfoxide plays a crucial role in its utility, particularly in the synthesis of enantiomerically pure pharmaceutical intermediates. Sulfoxides, as a class of compounds, are known for their broad range of reactivities and their ability to serve as chiral auxiliaries or catalysts. The presence of the sulfoxide group introduces a polarized sulfur center, which can be exploited in various chemical transformations.

In recent years, advancements in asymmetric synthesis have highlighted the importance of chiral sulfoxides like (S)-(-)-Methyl p-tolyl sulfoxide. These compounds are increasingly being utilized in the development of novel therapeutic agents, where enantiomeric purity is essential for efficacy and safety. The compound's ability to act as a ligand or intermediate in catalytic processes has opened new avenues for synthetic methodologies.

One of the most compelling aspects of (S)-(-)-Methyl p-tolyl sulfoxide is its role in the synthesis of biologically active molecules. Researchers have leveraged its chiral environment to develop innovative approaches for constructing complex scaffolds found in natural products and drug candidates. For instance, recent studies have demonstrated its utility in the preparation of protease inhibitors and other targeted therapeutics.

The chemical properties of (S)-(-)-Methyl p-tolyl sulfoxide make it an attractive candidate for further exploration. Its stability under various reaction conditions, coupled with its reactivity, allows for diverse synthetic applications. Additionally, the compound's solubility profile and compatibility with common organic solvents enhance its practicality in laboratory settings.

Recent research has also focused on the green chemistry aspects of working with sulfoxides. Efforts to develop more sustainable synthetic routes for (S)-(-)-Methyl p-tolyl sulfoxide have led to innovations in catalytic systems that minimize waste and energy consumption. These advancements align with the broader goals of reducing the environmental impact of chemical manufacturing.

The pharmaceutical industry has been particularly interested in chiral sulfoxides due to their potential as drug candidates or key intermediates. The ability to produce enantiomerically pure forms of these compounds has significant implications for drug development, as it can lead to improved pharmacokinetic profiles and reduced side effects.

In conclusion, (S)-(-)-Methyl p-tolyl sulfoxide (CAS No. 5056-07-5) represents a valuable asset in modern chemical synthesis and pharmaceutical research. Its unique structural features and functional properties make it a versatile tool for constructing complex molecules with high enantiomeric purity. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.

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